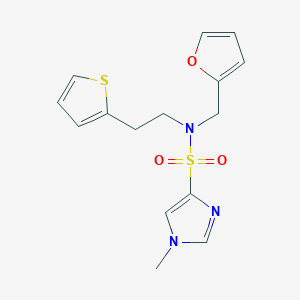

2-(Thiophene-2-sulfonamido)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Thiophene-2-sulfonamido)propanoic acid is a compound that falls within the broader category of thiophene sulfonamide derivatives. These compounds have been studied for various applications, including their role in enhancing the performance of high-voltage batteries and as potential therapeutic agents. For instance, 2-thiophene sulfonamide (2-TS) has been shown to improve the performance of lithium-ion batteries by functioning as a multi-functional additive in the electrolyte . Additionally, derivatives of thiophene sulfonamides have been evaluated for their ocular hypotensive activity, indicating potential use in treating glaucoma .

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives can be achieved through various chemical reactions. A study reports the synthesis of 5-aryl-thiophenes bearing a sulfonamide moiety via the Suzuki–Miyaura cross-coupling reactions, which is a palladium-catalyzed process that couples aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild temperature conditions . This method provides a convenient approach to obtain a range of thiophene sulfonamide derivatives with different substituents, which can significantly affect their biological and chemical properties.

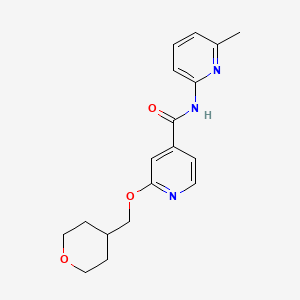

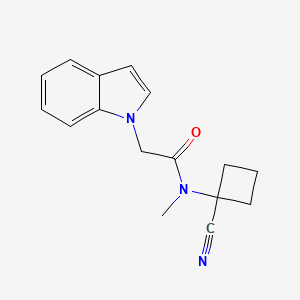

Molecular Structure Analysis

The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring, which is a five-membered heterocycle containing sulfur, and a sulfonamide group, which is a functional group consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. The variations in the substituents attached to the thiophene ring, such as in the case of the ocular hypotensive agents, can influence the molecule's potency, solubility, and binding properties .

Chemical Reactions Analysis

Thiophene sulfonamide derivatives can participate in various chemical reactions. For example, the study on the Suzuki–Miyaura cross-coupling reactions demonstrates the versatility of these compounds in forming new bonds and creating a diverse array of derivatives . Additionally, the presence of the sulfonamide group can lead to interactions with other chemical species, as seen in the case of 2-TS, where it reacts with H2O/HF residues to alleviate the decomposition of LiPF6 in battery electrolytes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonamide derivatives are influenced by their molecular structure. The solubility, pKa, and binding characteristics are critical for their application in medicinal chemistry, as seen in the optimization of these properties for ocular hypotensive activity . In the context of battery technology, the ability of 2-TS to form uniform and dense low-resistance films on electrodes is a key property that enhances the cycle performance and lifespan of lithium-ion batteries .

Safety and Hazards

特性

IUPAC Name |

2-(thiophen-2-ylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S2/c1-5(7(9)10)8-14(11,12)6-3-2-4-13-6/h2-5,8H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIODLOBECJQIKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(E)-2-Nitrovinyl]amino}benzoic acid](/img/structure/B3020442.png)

![N-(3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3020443.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one](/img/structure/B3020445.png)

![3,4,5-trimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3020449.png)